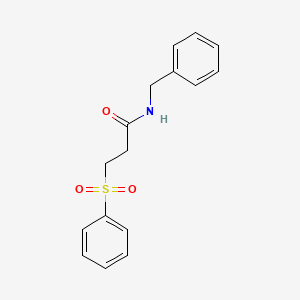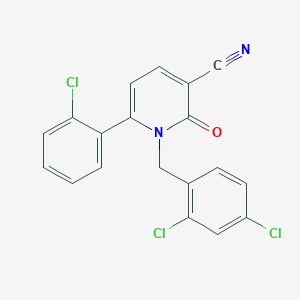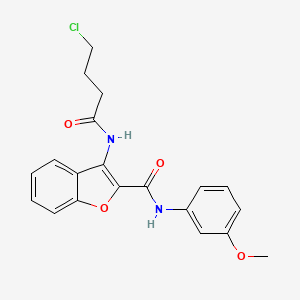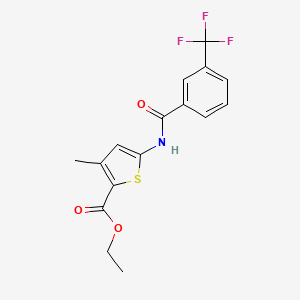
3-(benzenesulfonyl)-N-benzylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(benzenesulfonyl)-N-benzylpropanamide” is a complex organic compound. It likely contains a benzene ring (a six-carbon ring structure common in organic chemistry), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom), and a propanamide group (a three-carbon chain with a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the sulfonyl group, and the attachment of the propanamide group. The exact methods would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of “3-(benzenesulfonyl)-N-benzylpropanamide” would likely be complex, with the benzene ring, sulfonyl group, and propanamide group all contributing to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzenesulfonyl)-N-benzylpropanamide” would depend on the specific conditions and reactants present. The benzene ring, sulfonyl group, and propanamide group would all likely participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzenesulfonyl)-N-benzylpropanamide” would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Aplicaciones Científicas De Investigación
Neurotoxicity Studies
- N-Butyl benzenesulfonamide, a related compound, has been found to be neurotoxic, causing motor dysfunction and histopathological changes in the central nervous system of rabbits (Strong et al., 2004).
Synthesis and Biological Evaluation
- Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity, showing promising results against certain cancer cell lines (Fahim & Shalaby, 2019).
Chemical Reactivity and Catalysis
- Benzenesulfonamides have been used in oxidative cross-coupling reactions with alkenes, leading to the production of various derivatives in high yields (Miura et al., 1998).
Materials Science Applications
- Sulfonate functionalized materials, including those derived from benzenesulfonic acid, have been studied for their potential in environmental applications, such as the removal of organic dyes from wastewater (Lei et al., 2020).
Medicinal Chemistry
- Phenyl benzenesulfonylhydrazides, structurally related to benzenesulfonamides, have been identified as potent inhibitors of indoleamine 2,3-dioxygenase, a target for anti-cancer therapy (Cheng et al., 2014).
Molecular Docking and Computational Studies
- Benzenesulfonamide derivatives have been subjected to molecular docking and density functional theory (DFT) calculations to understand their interactions and properties at the molecular level (Alyar et al., 2019).
Mecanismo De Acción
Target of Action
Benzenesulfonyl derivatives have been reported to interact with the oxysterols receptor lxr-beta . This receptor plays a crucial role in regulating lipid metabolism and inflammation.
Mode of Action
Benzenesulfonyl derivatives are known to interact with their targets through competitive inhibition . This involves the compound binding to the active site of the target protein, preventing the natural substrate from interacting with the target and thus inhibiting its function.
Biochemical Pathways
Compounds that interact with the oxysterols receptor lxr-beta are known to influence lipid metabolism and inflammatory response pathways .
Pharmacokinetics
For instance, benzenesulfinic acid, a related compound, has been reported to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
Given its potential interaction with the oxysterols receptor lxr-beta, it may influence lipid metabolism and inflammatory responses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-benzylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-13-14-7-3-1-4-8-14)11-12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDDNZOGNIGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(benzenesulfonyl)-N-benzylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)


![N-(2,3-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746970.png)
![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)